
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thiram, and it is widely used as a fungicide and pesticide in agriculture. However, in
作用机制
The mechanism of action of carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is complex and not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins in cells. For example, thiram has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in neurotransmitter signaling. Thiram has also been shown to inhibit the activity of various transporters, channels, and receptors in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce oxidative stress, which can lead to cell death. Thiram has also been shown to induce apoptosis, which is a form of programmed cell death. Additionally, thiram has been shown to cause DNA damage and inhibit DNA repair mechanisms in cells.
实验室实验的优点和局限性
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has several advantages for lab experiments. For example, it is readily available, stable, and relatively inexpensive. However, it also has some limitations. For example, thiram is toxic and can be hazardous if not handled properly. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester. Some possible areas of investigation include:
1. Further studies on the mechanism of action of thiram and its effects on various enzymes and proteins in cells.
2. Development of new methods for synthesizing thiram that are more efficient and environmentally friendly.
3. Investigation of the potential applications of thiram in nanotechnology and biotechnology.
4. Exploration of the potential use of thiram as a therapeutic agent for various diseases, including cancer and viral infections.
5. Investigation of the environmental impact of thiram and its potential to cause harm to non-target organisms.
Conclusion:
This compound is a chemical compound that has shown great potential for applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on thiram is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester can be achieved through the reaction between carbon disulfide and 1,3-dichloro-2-propanol in the presence of sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to obtain the final product.
科学研究应用
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, thiram has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In material science, it has been used as a crosslinking agent for rubber and plastics. In environmental science, it has been used as a soil fungicide and as a means of controlling fungal diseases in plants.
属性
CAS 编号 |
178408-12-3 |
|---|---|
分子式 |
C15H19NO2S2 |
分子量 |
309.5 g/mol |
IUPAC 名称 |
benzyl N-(4,4-dimethyl-3-oxopentanoyl)carbamodithioate |
InChI |
InChI=1S/C15H19NO2S2/c1-15(2,3)12(17)9-13(18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19) |
InChI 键 |
XMAZPOZDXQGUAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)SCC1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)SCC1=CC=CC=C1 |
其他 CAS 编号 |
178408-12-3 |
同义词 |
N-benzylsulfanylcarbothioyl-4,4-dimethyl-3-oxo-pentanamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)
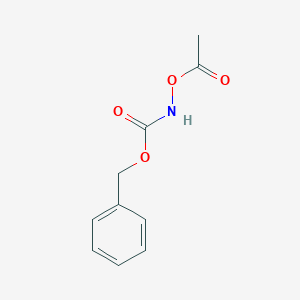
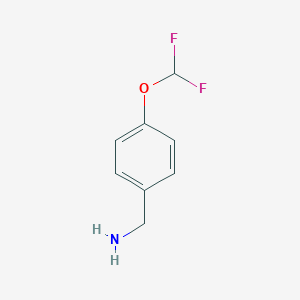

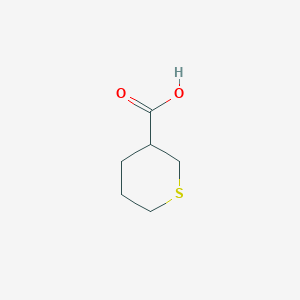


![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B61109.png)
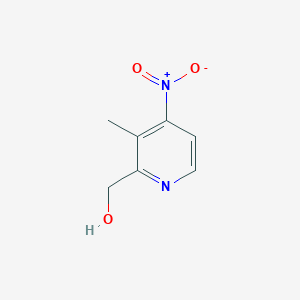
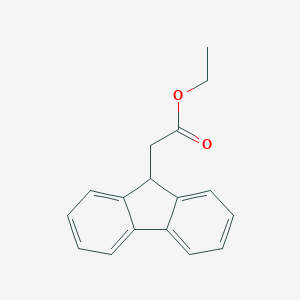
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)


